Bis(P-chlorophenyl)acetonitrile

Overview

Description

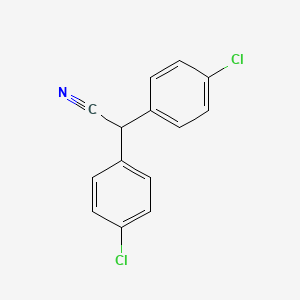

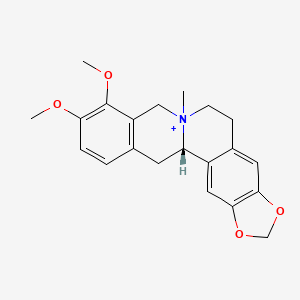

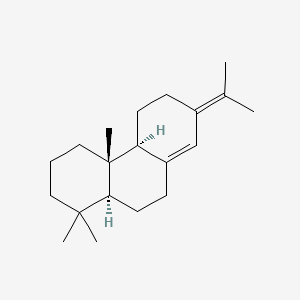

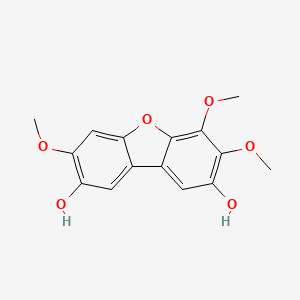

Bis(P-chlorophenyl)acetonitrile, also known as 2,2-Bis(4-chlorophenyl)acetonitrile or Benzeneacetonitrile, 4-chloro-α-(4-chlorophenyl)-, is a chemical compound with the molecular formula C14H9Cl2N .

Synthesis Analysis

The synthesis of Bis(P-chlorophenyl)acetonitrile involves the use of copper(II) acetate (Cu(OAc)2) as a catalyst, with acetonitrile serving as both the solvent and the CN source . The reaction conditions can tolerate a variety of substrates, including electron-donating groups, strong electron-withdrawing groups, and sterically bulky groups .Molecular Structure Analysis

The molecular structure of Bis(P-chlorophenyl)acetonitrile is characterized by a molecular weight of 262.1 g/mol . The IUPAC name for this compound is 2,2-bis(4-chlorophenyl)acetonitrile . The InChI representation is InChI=1S/C14H9Cl2N/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-8,14H .Chemical Reactions Analysis

Bis(P-chlorophenyl)acetonitrile has been reported to form from p,p’-DDT in the presence of biologically-active anaerobic sewage sludge . This suggests that it may be a product of certain biodegradation processes.Physical And Chemical Properties Analysis

Bis(P-chlorophenyl)acetonitrile has a molecular weight of 262.1 g/mol, an XLogP3 of 4.7, and a topological polar surface area of 23.8 Ų . It has a complexity of 258 and a rotatable bond count of 2 .Scientific Research Applications

Organic Synthesis

Bis(P-chlorophenyl)acetonitrile can be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

Catalysts in Chemical Reactions

In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis . The bond dissociation energy D (H-CH2CN) equals 4.03 ± 0.09 eV, and D (CH3-CN) equals 5.36 ± 0.03 eV . This means that acetonitrile can be deprotonated to form nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile .

Production of Radicals

The cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates • CN or • CH2CN radicals . Therefore, acetonitrile can be used as an important synthon in many types of organic reactions .

Environmental Toxicology

Bis(P-chlorophenyl)acetonitrile is a metabolite of DDT, a widely used pesticide . It has been detected in environmental samples in Germany such as in sediments from the Mulde River and Teltow Canal . The study of its toxicity, dioxin-like activities, and endocrine effects is crucial for understanding its impact on the environment .

Endocrine Disruption

Some DDT metabolites, including Bis(P-chlorophenyl)acetonitrile, have shown estrogenic potentials . They can induce vitellogenin, a protein precursor of egg yolk in oviparous animals, which is often used as a biomarker of exposure to estrogenic compounds .

Anti-Estrogenic Effects

While some DDT metabolites have estrogenic effects, Bis(P-chlorophenyl)acetonitrile has shown a moderate anti-estrogenic effect . This dual role makes it a compound of interest in endocrine disruption research .

Mechanism of Action

Target of Action

It is known that similar compounds, such as chlorphenesin, act in the central nervous system (cns) rather than directly on skeletal muscle .

Mode of Action

It is known that similar compounds, like Chlorphenesin, block nerve impulses (or pain sensations) that are sent to the brain .

Biochemical Pathways

It has been reported that ddt metabolites, which include similar compounds, can emerge from the degradation of parent ddt by naturally occurring organisms or by interaction with some heavy metals .

Pharmacokinetics

It has been reported that similar compounds have high gastrointestinal absorption and are metabolized in the liver . The compound’s bioavailability is influenced by these properties.

Result of Action

It has been reported that similar compounds have a clear dose-response relationship for cytotoxicity in rtg-2 cells .

properties

IUPAC Name |

2,2-bis(4-chlorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWHYJUXPOOLJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175144 | |

| Record name | p,p'-Ddcn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(P-chlorophenyl)acetonitrile | |

CAS RN |

20968-04-1 | |

| Record name | p,p'-Ddcn | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020968041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p,p'-Ddcn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is Bis(P-chlorophenyl)acetonitrile (p,p'-DDCN) formed in the environment?

A1: Bis(P-chlorophenyl)acetonitrile (p,p'-DDCN) is formed through the anaerobic degradation of the pesticide DDT [, ]. This process has been observed in environments like anaerobic digested sewage sludge and lake sediment. The exact mechanism of conversion from DDT to p,p'-DDCN under these conditions is still being investigated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[2-(2,4-Dichlorophenyl)-4-[(4-phenylphenoxy)methyl]-1,3-dioxolan-2-yl]methyl]imidazole](/img/structure/B1209446.png)

![2-(Imidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B1209464.png)